8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one
Description
This compound features a 6-azaspiro[3.4]octan-5-one core with a 1-methylpyrazole substituent at the 8-position. The spirocyclic framework confers conformational rigidity, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring precise stereoelectronic interactions .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
8-(1-methylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C11H15N3O/c1-14-6-3-9(13-14)8-7-12-10(15)11(8)4-2-5-11/h3,6,8H,2,4-5,7H2,1H3,(H,12,15) |
InChI Key |
GMBQCGUQYNKCMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common method involves the condensation of a pyrazole derivative with a spirocyclic ketone under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Research Tools and Structural Validation
- Crystallography : SHELX and ORTEP-3 are widely used for spiro compound structure determination. Hydrogen-bonding patterns (e.g., pyrazole’s N-H) influence crystal packing and solubility .
- Hydrogen Bonding : The pyrazole’s N-H can form robust intermolecular interactions, distinguishing it from halogenated or alkylated analogs .
Biological Activity
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.
- Molecular Formula : CHN
- Molecular Weight : 191.27 g/mol
- IUPAC Name : 8-(1-methylpyrazol-3-yl)-6-azaspiro[3.4]octane
The biological activity of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that this compound can:
- Inhibit cancer cell proliferation : It induces apoptosis and cell cycle arrest in various cancer cell lines, including pancreatic and prostate cancers.
- Modulate enzyme activity : The compound may bind to enzymes or receptors, altering their activity and triggering downstream biological effects that could lead to therapeutic outcomes.
Antimicrobial Activity
Research has demonstrated that 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one exhibits significant antimicrobial properties against various pathogens. The effectiveness of the compound varies depending on the microbial strain tested.
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one has been evaluated in several studies:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induces apoptosis |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |
| PANC1 (Pancreatic) | 25 | Disruption of DNA synthesis |
The varying IC values indicate different levels of sensitivity among cancer cell lines, highlighting the compound's potential as a targeted therapeutic agent.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Brazilian Chemical Society assessed the antimicrobial activity of various derivatives, including 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one, revealing its effectiveness against Gram-positive and Gram-negative bacteria .
- Evaluation of Anticancer Properties : In a study focusing on pancreatic cancer cells, the compound was shown to significantly reduce cell viability through apoptosis induction and inhibition of cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
